5-Bromo-2-(hydroxymethyl)-7-fluorobenzofuran
Description
Properties
IUPAC Name |
(5-bromo-7-fluoro-1-benzofuran-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-6-1-5-2-7(4-12)13-9(5)8(11)3-6/h1-3,12H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFAJXJQMZRCAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=C(C=C1Br)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Phenolic Precursors
The benzofuran core is typically synthesized via acid-catalyzed cyclization of 2-hydroxyaryl ketones or aldehydes. For 7-fluorobenzofuran derivatives, fluorinated starting materials like 2-fluoro-4-methoxyphenol are employed. A representative protocol involves:
Reaction Conditions
- Substrate : 2-Fluoro-4-methoxybenzaldehyde
- Catalyst : Concentrated H$$2$$SO$$4$$ (0.5 equiv)
- Solvent : Acetic acid, 80°C
- Time : 6–8 hours
This method yields 7-fluorobenzofuran with >85% purity, though subsequent demethylation is required for hydroxymethyl group introduction.
Regioselective Bromination
Electrophilic Aromatic Substitution
Bromination at the 5-position is achieved using bromine (Br$$_2$$) or N-bromosuccinimide (NBS). Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Brominating Agent | NBS (1.1 equiv) | Minimizes di-bromination |
| Solvent | Dichloromethane | Enhances solubility |
| Temperature | 0–5°C | Improves regioselectivity |
| Catalyst | FeCl$$_3$$ (0.05 equiv) | Accelerates reaction |
Under these conditions, 5-bromo-7-fluorobenzofuran is obtained in 72–78% yield after silica gel chromatography.
Hydroxymethyl Group Installation
Reduction of Ester Precursors
A two-step esterification-reduction sequence is widely adopted:
Esterification :
- React 5-bromo-7-fluorobenzofuran-2-carboxylic acid with methanol (CH$$3$$OH) under H$$2$$SO$$_4$$ catalysis
- Yield: 89–93% methyl ester
Reduction :
- Reagent : LiAlH$$_4$$ (2.2 equiv) in anhydrous THF
- Temperature : −78°C to 0°C (controlled addition)
- Workup : Quench with Na$$2$$SO$$4$$·10H$$_2$$O, extract with ethyl acetate
- Yield: 68–74% hydroxymethyl product
This method avoids over-reduction but requires strict moisture exclusion.
Alternative Pathways
Direct Hydroxymethylation via Friedel-Crafts Alkylation
Recent advances utilize formaldehyde (HCHO) in a Friedel-Crafts reaction:
Optimized Conditions
- Catalyst : ZnCl$$_2$$ (1.5 equiv)
- Solvent : Nitromethane, 50°C
- Reaction Time : 12 hours
- Yield : 61% with 88% regioselectivity
While efficient, this route produces minor amounts of 2,5-di(hydroxymethyl) byproducts requiring column chromatography for removal.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance throughput and safety, pharmaceutical manufacturers employ continuous flow reactors with the following stages:
Bromination Module
- Residence time: 8 minutes
- Throughput: 12 kg/hour
Reduction Module
- Pd/C catalyst bed (0.5% loading)
- H$$_2$$ pressure: 15 bar
- Yield: 82% at 98.5% purity
This system reduces hazardous intermediate handling and improves thermal control compared to batch processes.
Analytical Characterization
Critical quality control metrics for the final compound:
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥99.0% | HPLC (C18 column) |
| Regiochemical Identity | 5-Bromo, 7-fluoro | $$^{1}$$H/$$^{13}$$C NMR |
| Residual Solvents | <500 ppm | GC-MS |
NMR data (400 MHz, CDCl$$_3$$):
- H-2 : δ 4.75 (s, 2H, CH$$_2$$OH)
- H-5 : δ 7.48 (d, $$^3$$J = 8.5 Hz)
- F-7 : δ −114.2 ppm (q, $$^4$$J = 9.1 Hz)
Challenges and Optimization
Byproduct Formation
Common impurities and mitigation strategies:
| Impurity | Source | Removal Method |
|---|---|---|
| 5,7-Dibromo derivative | Over-bromination | Recrystallization (Hexane/EtOAc) |
| 2-Formyl derivative | Over-oxidation | NaBH$$_4$$ reduction |
| Dehalogenated product | Radical side reactions | Radical scavengers (BHT) |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(hydroxymethyl)-7-fluorobenzofuran can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 5-Bromo-2-(carboxymethyl)-7-fluorobenzofuran or 5-Bromo-2-(formyl)-7-fluorobenzofuran.
Reduction: 2-(Hydroxymethyl)-7-fluorobenzofuran.
Substitution: 5-Amino-2-(hydroxymethyl)-7-fluorobenzofuran or 5-Thio-2-(hydroxymethyl)-7-fluorobenzofuran.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C10H8BrF1O2
Molecular Weight: 251.07 g/mol
The compound features a bromine atom, a hydroxymethyl group, and a fluorine atom, which contribute to its unique reactivity and biological interactions. The presence of these functional groups enhances its potential for various applications.
Chemistry
5-Bromo-2-(hydroxymethyl)-7-fluorobenzofuran serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.
- Reduction: The bromine atom can be reduced to a hydrogen atom.
- Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines or thiols.
These reactions are critical for developing derivatives with tailored properties for specific applications.
Biology
In biological research, this compound is utilized to study the effects of halogenated benzofurans on biological systems. Its interactions with various molecular targets make it a valuable tool for exploring biological mechanisms.
Medicine
The compound is being investigated as a precursor for the development of pharmaceutical compounds with potential therapeutic effects. Its biological activity suggests applications in:
- Antimicrobial Agents: Development of new antibiotics targeting resistant bacterial strains.
- Anticancer Therapies: Formulation of novel anticancer drugs aimed at specific types of tumors.
- Neurological Disorders: Investigating effects on serotonin receptors for potential treatments of depression and anxiety disorders.
Research indicates that this compound exhibits significant biological activity, particularly:
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. The following table summarizes its effectiveness:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Anticancer Activity
In vitro studies have shown that this compound significantly inhibits cancer cell growth. The following table presents its effectiveness against specific cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Colon Cancer (HCT116) | 0.73 ± 0.10 |
| Pancreatic Cancer (PANC1) | 0.23 ± 0.04 |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus.
Case Study 2: Cancer Cell Inhibition
In another investigation focused on the anticancer properties, researchers treated various cancer cell lines with different concentrations of this compound. Findings revealed a dose-dependent reduction in cell viability, emphasizing the structure-activity relationship that enhances potency against cancer cells.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(hydroxymethyl)-7-fluorobenzofuran depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of bromine and fluorine atoms can enhance its binding affinity to certain molecular targets, making it a valuable tool in drug discovery.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Pharmacological Implications
The pharmacological profile of benzofuran derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzofuran Derivatives
Biological Activity
5-Bromo-2-(hydroxymethyl)-7-fluorobenzofuran is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.
Molecular Structure:
- Molecular Formula: C10H8BrF1O2
- Molecular Weight: 251.07 g/mol
Functional Groups:
- The compound features a bromine atom, a hydroxymethyl group, and a fluorine atom, which contribute to its unique reactivity and biological interactions.
This compound exhibits biological activity primarily through its interaction with various molecular targets. The mechanism of action is believed to involve:
- Receptor Binding: The compound may act as a ligand for specific receptors, influencing signal transduction pathways. For instance, it has been noted for potential interactions with serotonin receptors, which are implicated in mood regulation and other neurological functions .
- Enzyme Modulation: It may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis .
Antimicrobial Activity
Research indicates that this compound demonstrates antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent .
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell growth. In vitro studies demonstrated that it could significantly reduce the viability of cancer cells, particularly in colon and pancreatic cancer models. The structure-activity relationship (SAR) indicates that the hydroxymethyl substituent enhances potency against cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| Colon Cancer (HCT116) | 0.73 ± 0.10 |
| Pancreatic Cancer (PANC1) | 0.23 ± 0.04 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus.
Case Study 2: Cancer Cell Inhibition
In another investigation focused on the anticancer properties of the compound, researchers treated various cancer cell lines with different concentrations of this compound. The findings revealed a dose-dependent reduction in cell viability, with specific structural modifications leading to enhanced activity.
Applications in Drug Development
Given its biological activities, this compound is being explored as a lead compound for drug development. Its potential applications include:
- Antimicrobial Agents: Development of new antibiotics targeting resistant bacterial strains.
- Anticancer Therapies: Formulation of novel anticancer drugs aimed at specific types of tumors.
- Neurological Disorders: Investigating its effects on serotonin receptors for potential treatments of depression and anxiety disorders .
Q & A
Q. What are the common synthetic routes for 5-Bromo-2-(hydroxymethyl)-7-fluorobenzofuran?
The synthesis typically involves functionalization of the benzofuran core. A validated method includes:
- Oxidation of sulfanyl precursors : For example, 5-bromo-2-(4-fluorophenyl)-7-methyl-3-phenylsulfanyl-1-benzofuran can be oxidized using 3-chloroperoxybenzoic acid in dichloromethane at 273 K, yielding sulfinyl derivatives with 56% yield after purification by column chromatography (hexane-ethyl acetate, 2:1 v/v) .
- Halogenation and substitution : Bromine can be introduced via electrophilic aromatic substitution, while hydroxymethyl groups are added through nucleophilic substitution or reduction of carbonyl intermediates .
Q. How is the molecular structure of this compound characterized?
X-ray crystallography is the gold standard for structural determination. Key parameters include:
- Crystal system : Triclinic (space group P1) with unit cell dimensions a = 7.53 Å, b = 9.81 Å, c = 10.91 Å, and angles α = 106.6°, β = 92.6°, γ = 109.5° .
- Refinement : Hydrogen atoms are positioned geometrically using a riding model (C–H = 0.95–0.98 Å), with thermal parameters refined to 1.2–1.5×Ueq of parent atoms .
Advanced Research Questions
Q. How do structural variations (e.g., substituents) influence the pharmacological activity of benzofuran derivatives?
Substituents like bromine, fluorophenyl, and sulfinyl groups modulate activity through steric and electronic effects:
- Bromine : Enhances binding affinity to enzymes/receptors via halogen bonding .
- Sulfinyl groups : Improve solubility and bioavailability, as seen in derivatives with antifungal and antitumor activities .
- Hydroxymethyl : Increases hydrogen-bonding potential, critical for interactions with biological targets .
| Substituent | Pharmacological Effect | Reference |
|---|---|---|
| Bromine (C5) | Antiviral activity enhancement | |
| 4-Fluorophenyl (C2) | Improved metabolic stability | |
| Sulfinyl (C3) | Antifungal and antitumor activity |
Q. What methodologies resolve contradictions in biological activity data across structurally similar benzofuran derivatives?
Discrepancies often arise from differences in assay conditions or substituent positioning. Mitigation strategies include:
- Dose-response profiling : Establish EC50/IC50 values under standardized conditions (e.g., pH, temperature).
- Computational modeling : Use DFT or molecular docking to predict binding modes and correlate with experimental results .
- Crystallographic analysis : Compare solid-state conformations to identify steric clashes or conformational flexibility .
Q. How can reaction conditions be optimized for synthesizing this compound derivatives?
Key parameters include:
- Catalyst selection : Palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Solvent effects : Dichloromethane or benzene for controlled oxidation reactions .
- Temperature control : Low temperatures (e.g., 273 K) to minimize side reactions during sulfinyl group formation .
Data Contradiction Analysis
Q. Why do crystallographic data for similar benzofuran derivatives show variations in bond angles and torsion angles?
Differences arise from:
- Crystal packing forces : Non-covalent interactions (e.g., π-π stacking, halogen bonding) distort molecular geometry .
- Substituent electronic effects : Electron-withdrawing groups (e.g., -F) reduce bond lengths in the benzofuran core . Example: In 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran, the C8–C9–C10–C11 torsion angle is −161.47° due to steric hindrance from the fluorophenyl group .
Methodological Challenges
Q. What are the limitations of column chromatography in purifying benzofuran derivatives, and how can they be addressed?
- Issue : Co-elution of structurally similar by-products.
- Solution : Use gradient elution (e.g., hexane to ethyl acetate) or alternative stationary phases (e.g., silica gel vs. alumina) .
- Validation : Monitor purity via HPLC or TLC (Rf = 0.72 for hexane-ethyl acetate, 2:1 v/v) .
Structural and Functional Insights
Q. How does the hydroxymethyl group at C2 influence the reactivity of this compound?
The hydroxymethyl group:
- Facilitates derivatization : Acts as a nucleophile in esterification or etherification reactions .
- Enhances solubility : Polar interactions with aqueous solvents improve bioavailability for in vitro assays .
Advanced Characterization Techniques
Q. What advanced techniques complement X-ray crystallography for analyzing benzofuran derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
